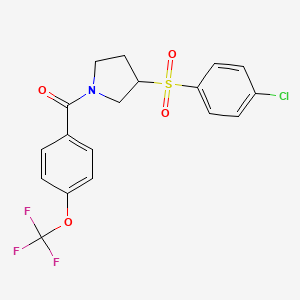

(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClF3NO4S/c19-13-3-7-15(8-4-13)28(25,26)16-9-10-23(11-16)17(24)12-1-5-14(6-2-12)27-18(20,21)22/h1-8,16H,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOHBJKPBLZYDBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClF3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antibacterial, enzyme inhibitory, and anticancer properties, along with relevant research findings and case studies.

Chemical Structure

The molecular formula of the compound is , and it features a pyrrolidine ring substituted with a chlorophenyl sulfonyl group and a trifluoromethoxy phenyl moiety. The presence of these functional groups is believed to contribute to its biological activity.

1. Antibacterial Activity

Research indicates that compounds containing the 4-chlorophenyl sulfonyl moiety exhibit significant antibacterial properties. A study evaluating various derivatives found that those similar to our compound demonstrated effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism of action is often linked to the inhibition of bacterial enzymes, which are crucial for their survival.

| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Compound A | E. coli | 15 | |

| Compound B | S. aureus | 20 | |

| (3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone | E. coli | TBD | TBD |

2. Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting acetylcholinesterase (AChE) and urease , which are important targets in treating conditions like Alzheimer's disease and urinary infections, respectively. The inhibition of AChE can lead to increased levels of acetylcholine, potentially enhancing cognitive function.

3. Anticancer Activity

Preliminary studies have suggested that the compound may possess anticancer properties. A case study involving various sulfonamide derivatives indicated that those with similar structural features were effective against cancer cell lines such as HeLa and MCF-7 . The proposed mechanism involves inducing apoptosis in cancer cells through the activation of specific signaling pathways.

Case Studies

- Antibacterial Evaluation : A detailed study evaluated the antibacterial efficacy of several pyrrolidine derivatives, including our compound, against multi-drug resistant strains. The results indicated a promising activity profile, particularly against Gram-positive bacteria.

- Enzyme Inhibition Profiling : In an investigation focusing on enzyme inhibitors, compounds similar to our target were screened for their ability to inhibit AChE and urease. The findings revealed a significant correlation between structural modifications and enzyme inhibition potency.

- Anticancer Screening : A series of experiments assessed the cytotoxic effects of various sulfonamide derivatives on cancer cell lines. The results highlighted that certain modifications led to enhanced anticancer activity, suggesting a structure-activity relationship that could be exploited for drug development.

Vorbereitungsmethoden

Core Structural Components

The target molecule comprises two primary subunits:

- 3-((4-Chlorophenyl)sulfonyl)pyrrolidine : A five-membered azacycle with a sulfonyl group at the 3-position bearing a 4-chlorophenyl substituent.

- 4-(Trifluoromethoxy)phenyl methanone : An aromatic ketone functionalized with a trifluoromethoxy group at the para position.

Retrosynthetically, the molecule can be dissected at the methanone linkage, suggesting convergent synthesis via coupling of preformed pyrrolidine and benzophenone precursors.

Synthesis of 3-((4-Chlorophenyl)sulfonyl)pyrrolidine

Pyrrolidine Functionalization Strategies

Pyrrolidine derivatives are typically modified through electrophilic substitution or ring-forming reactions. For sulfonylation at the 3-position, a stepwise approach is necessary to ensure regioselectivity:

Step 1: Protection of Pyrrolidine

Tert-butoxycarbonyl (Boc) protection of the pyrrolidine nitrogen prevents unwanted side reactions during subsequent sulfonylation:

$$

\text{Pyrrolidine} + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{Boc-pyrrolidine}

$$

Step 2: Thiolation at C3

Directed lithiation using a strong base (e.g., LDA) at −78°C in THF enables selective deprotonation at C3, followed by quenching with elemental sulfur to install a thiol group:

$$

\text{Boc-pyrrolidine} \xrightarrow{\text{LDA, S}_8} \text{Boc-3-thiol-pyrrolidine}

$$

Step 3: Oxidation to Sulfonyl Chloride

Oxidation of the thiol to a sulfonyl chloride is achieved using oxone in acidic aqueous conditions:

$$

\text{Boc-3-thiol-pyrrolidine} \xrightarrow{\text{Oxone, HCl}} \text{Boc-3-sulfonyl chloride-pyrrolidine}

$$

Step 4: Coupling with 4-Chlorobenzenethiol

Nucleophilic displacement of the chloride with 4-chlorobenzenethiol in the presence of a base yields the sulfonylated intermediate:

$$

\text{Boc-3-sulfonyl chloride-pyrrolidine} + \text{4-ClC}6\text{H}4\text{SH} \xrightarrow{\text{Et}3\text{N}} \text{Boc-3-((4-ClC}6\text{H}4)\text{SO}2\text{-pyrrolidine)}

$$

Step 5: Deprotection

Removal of the Boc group under acidic conditions (e.g., HCl in dioxane) affords the free amine:

$$

\text{Boc-3-((4-ClC}6\text{H}4)\text{SO}2\text{-pyrrolidine)} \xrightarrow{\text{HCl}} \text{3-((4-ClC}6\text{H}4)\text{SO}2\text{-pyrrolidine)}

$$

Synthesis of 4-(Trifluoromethoxy)benzophenone

Friedel-Crafts Acylation Limitations

Direct acylation of 4-(trifluoromethoxy)benzene via Friedel-Crafts is hindered by the electron-withdrawing nature of the trifluoromethoxy group, which deactivates the ring toward electrophilic substitution. Alternative strategies include:

3.1.1 Nickel-Catalyzed Cross-Coupling

Adapting methodologies from photoredox cross-coupling, 4-bromophenyl trifluoromethoxy ether reacts with an acylindium reagent under Ni catalysis:

$$

\text{4-BrC}6\text{H}4\text{OCHF}3 + \text{R}\text{In} \xrightarrow{\text{NiCl}2\cdot\text{diglyme, 8Cl4CzIPN}} \text{4-(CF}3\text{O)C}6\text{H}4\text{COR}

$$

where R represents a methyl group introduced via methylindium(III) bromide.

3.1.2 Acyl Chloride Formation

4-(Trifluoromethoxy)benzoic acid is converted to its acyl chloride using thionyl chloride:

$$

\text{4-(CF}3\text{O)C}6\text{H}4\text{COOH} \xrightarrow{\text{SOCl}2} \text{4-(CF}3\text{O)C}6\text{H}_4\text{COCl}

$$

Coupling of Pyrrolidine and Benzophenone Moieties

Peptide Coupling Reagents

The final methanone bond is forged via activation of the benzoic acid derivative and reaction with the pyrrolidine amine. Employing 2-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU):

$$

\text{3-((4-ClC}6\text{H}4)\text{SO}2\text{-pyrrolidine)} + \text{4-(CF}3\text{O)C}6\text{H}4\text{COOH} \xrightarrow{\text{HATU, DIPEA}} \text{Target Compound}

$$

Schlenk Techniques and Purification

Reactions are conducted under inert atmosphere using Schlenk lines, with purification via silica gel chromatography (hexanes/EtOAc 15:1). Final characterization employs $$ ^1\text{H} $$ NMR, GC-MS, and X-ray crystallography for confirmation.

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

X-ray Crystallography

Single-crystal X-ray diffraction confirms the sulfonyl group’s equatorial position on the pyrrolidine ring and the planar geometry of the methanone linkage.

Challenges and Optimization Considerations

Regioselectivity in Sulfonylation

Competing sulfonylation at C2 or C4 positions is mitigated through steric hindrance from the Boc group and low-temperature lithiation.

Solvent Effects

Polar aprotic solvents (DMF, DME) enhance reaction rates in cross-coupling steps, while ethereal solvents improve crystallinity during workup.

Q & A

Basic Research Questions

Q. How can the structural integrity of this compound be confirmed during synthesis?

- Methodological Answer: Use a combination of NMR spectroscopy (e.g., H and C) to verify the pyrrolidine ring, sulfonyl group, and trifluoromethoxy substituents. Compare observed chemical shifts with predicted values from analogous compounds (e.g., 4-chlorophenyl sulfonyl derivatives show distinct aromatic proton shifts at ~7.5 ppm in H NMR). IR spectroscopy can confirm sulfonyl (S=O stretching at ~1350-1150 cm) and carbonyl (C=O at ~1650-1750 cm) groups. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion accuracy .

Q. What synthetic routes are optimal for introducing the trifluoromethoxy group?

- Methodological Answer: The trifluoromethoxy group is typically introduced via Ullmann coupling or nucleophilic aromatic substitution using Cu(I) catalysts. Key steps include:

- Pre-functionalization of the phenyl ring with a leaving group (e.g., nitro or halogen).

- Reaction with trifluoromethoxide sources (e.g., AgOCF) under anhydrous conditions.

- Monitor reaction progress via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase .

Q. What preliminary assays are recommended for assessing bioactivity?

- Methodological Answer: Screen for enzyme inhibition (e.g., kinase or protease assays) and receptor binding (e.g., radioligand displacement assays). Prioritize targets based on structural analogs:

- Sulfonyl-pyrrolidine derivatives often interact with G-protein-coupled receptors (GPCRs) .

- Trifluoromethoxy groups enhance metabolic stability in cytochrome P450 inhibition assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Methodological Answer: Systematically modify substituents and evaluate effects:

- Variations: Replace 4-chlorophenyl with other halogens or electron-withdrawing groups.

- Control experiments: Compare with des-sulfonyl or pyrrolidine-open-chain analogs.

- Use molecular docking to predict binding modes to targets (e.g., GPCRs or ion channels). Validate with isothermal titration calorimetry (ITC) for binding affinity quantification .

Q. How should contradictory bioactivity data across assays be resolved?

- Methodological Answer: Conduct orthogonal assays to rule out false positives/negatives:

- For inconsistent cytotoxicity results, combine MTT assays with flow cytometry (apoptosis/necrosis differentiation).

- Address solubility issues via dynamic light scattering (DLS) to detect aggregation.

- Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) .

Q. What computational strategies predict metabolic pathways and toxicity?

- Methodological Answer: Use in silico tools like ADMET Predictor™ or SwissADME:

- Predict Phase I/II metabolism (e.g., sulfonyl group oxidation, pyrrolidine ring hydroxylation).

- Simulate toxicophore recognition using Derek Nexus for hepatotoxicity or cardiotoxicity alerts.

- Validate with in vitro microsomal stability assays (human/rat liver microsomes) .

Q. How can environmental fate studies be designed for this compound?

- Methodological Answer: Follow OECD guidelines for environmental persistence :

- Hydrolysis: Incubate at pH 4, 7, and 9 (50°C, 5 days) and analyze degradation via LC-MS.

- Photolysis: Expose to UV light (λ = 254 nm) in aqueous/organic matrices.

- Ecotoxicity: Use Daphnia magna or Aliivibrio fischeri bioluminescence assays for acute toxicity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.